![molecular formula C14H16O2S B14382407 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione CAS No. 89767-86-2](/img/structure/B14382407.png)
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves multiple steps, typically starting with the formation of the bicyclic core. Common synthetic routes include cyclization reactions that incorporate sulfur into the bicyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. Optimization of reaction conditions and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the bicyclic structure play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
- Bicyclo[9.3.1]pentadeca-3,7-dien-12-ol
Uniqueness
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89767-86-2 |
|---|---|
Formule moléculaire |
C14H16O2S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
6-thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione |
InChI |
InChI=1S/C14H16O2S/c15-13-6-4-11-2-1-3-12(8-11)5-7-14(16)10-17-9-13/h1-3,8H,4-7,9-10H2 |
Clé InChI |
IBPCJXPXLFPYRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC=C2)CCC(=O)CSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


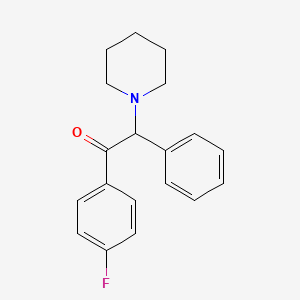
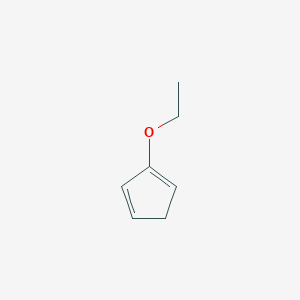
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
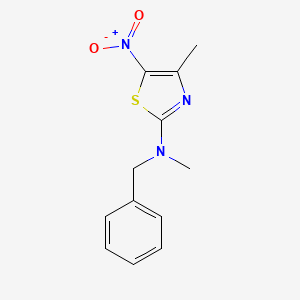
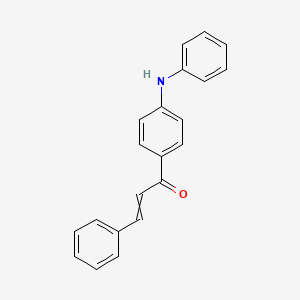
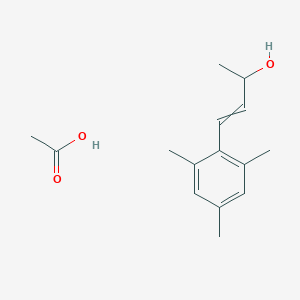
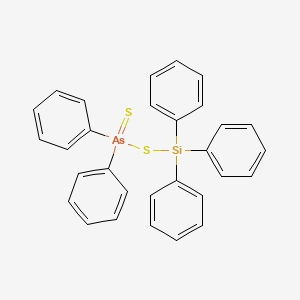

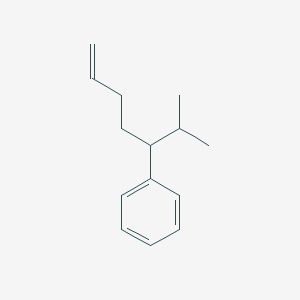
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

